2-((4-Methyl-2-nitrophenyl)azo)-3-oxo-N-2-pyridylbutyramide

Description

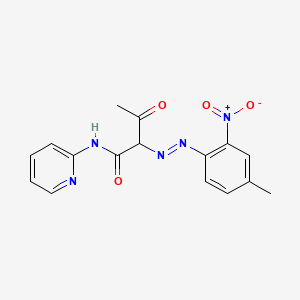

2-((4-Methyl-2-nitrophenyl)azo)-3-oxo-N-2-pyridylbutyramide (CAS 2512-29-0, EINECS 219-730-8) is an azo compound primarily utilized as a synthetic pigment and cosmetic colorant. Its IUPAC name, 2-[(4-methyl-2-nitrophenyl)azo]-3-oxo-N-phenylbutyramide, reflects its structural complexity, featuring a nitro-substituted phenylazo group, a pyridylamide moiety, and a ketone functional group .

Properties

CAS No. |

60568-48-1 |

|---|---|

Molecular Formula |

C16H15N5O4 |

Molecular Weight |

341.32 g/mol |

IUPAC Name |

2-[(4-methyl-2-nitrophenyl)diazenyl]-3-oxo-N-pyridin-2-ylbutanamide |

InChI |

InChI=1S/C16H15N5O4/c1-10-6-7-12(13(9-10)21(24)25)19-20-15(11(2)22)16(23)18-14-5-3-4-8-17-14/h3-9,15H,1-2H3,(H,17,18,23) |

InChI Key |

IGUPBZTXTCLHMF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)N=NC(C(=O)C)C(=O)NC2=CC=CC=N2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Methyl-2-nitrophenyl)azo)-3-oxo-N-2-pyridylbutyramide typically involves the diazotization of 4-methyl-2-nitroaniline followed by coupling with 3-oxo-N-2-pyridylbutyramide. The reaction conditions often include acidic environments to facilitate the diazotization process and basic conditions for the coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing automated reactors to ensure consistent quality and yield. The process is optimized for efficiency, safety, and environmental considerations .

Chemical Reactions Analysis

Types of Reactions

2-((4-Methyl-2-nitrophenyl)azo)-3-oxo-N-2-pyridylbutyramide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The azo group can be reduced to form corresponding amines.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro and azo groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite and hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.

Major Products Formed

Oxidation: Formation of nitroso or hydroxylamine derivatives.

Reduction: Formation of corresponding amines.

Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((4-Methyl-2-nitrophenyl)azo)-3-oxo-N-2-pyridylbutyramide has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its azo linkage.

Medicine: Explored for its potential therapeutic properties, particularly in targeting specific biological pathways.

Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of 2-((4-Methyl-2-nitrophenyl)azo)-3-oxo-N-2-pyridylbutyramide involves its interaction with molecular targets through its azo and nitro groups. These functional groups can undergo redox reactions, influencing various biochemical pathways. The compound’s ability to form stable radicals makes it a valuable tool in studying oxidative stress and related cellular processes

Comparison with Similar Compounds

Key Findings:

Substituent Effects: The methyl and pyridyl groups in 2512-29-0 enhance solubility in organic media compared to the chloro and ethoxyphenyl substituents in its analog (), which may improve oil-based pigment performance. Sulfonate groups in CI 10316 increase water solubility, making it suitable for aqueous cosmetic formulations but less stable in non-polar matrices .

Lightfastness and Stability :

- Nitro groups in 2512-29-0 and its analogs contribute to UV resistance, but the pyridyl moiety may reduce photodegradation compared to phenyl derivatives .

Regulatory Divergence :

- While 2512-29-0 is ECHA-registered, its analogs like 30125-47-4 (tetrachlorinated isoindole) lack individual approvals and rely on group standards for industrial use .

Comparison with Non-Azo Pigments

Key Findings:

- Organic vs. Inorganic: Azo pigments like 2512-29-0 offer vibrant colors but lack the durability and opacity of inorganic alternatives like titanium dioxide.

- Toxicity Profile : Unlike heavy-metal-based pigments (e.g., cobalt violet), 2512-29-0 is safer for cosmetic use but may still require stabilization to prevent azo bond cleavage .

Research and Regulatory Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.